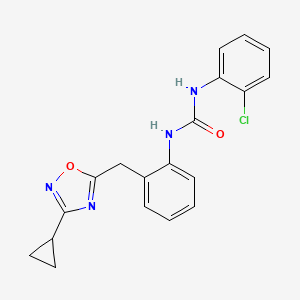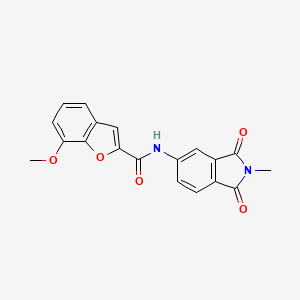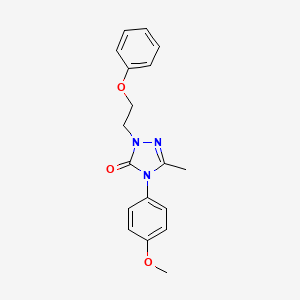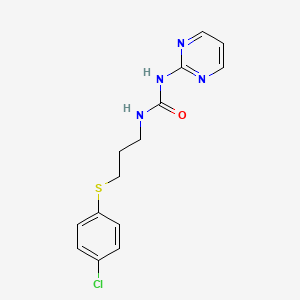
1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C19H17ClN4O2 and its molecular weight is 368.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insecticides and Pesticides : Urea derivatives like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)-urea have been identified as a new class of insecticides. They interfere with cuticle deposition in insects, resulting in death due to failure to molt or pupate. These compounds show safety towards mammals and are not plant systemic (Mulder & Gijswijt, 1973).
Synthetic Biology and Chemistry : The urea derivative from anthranilonitrile and 3-chloropropyl isocyanate has been studied for its potential in creating various compounds through cyclization processes. This research showcases the versatility of urea derivatives in synthetic chemistry (Papadopoulos, 1984).
Plant Biology : Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea have been identified as positive regulators of cell division and differentiation in plants. They exhibit cytokinin-like activity and are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Cancer Research : 1-Aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells in vitro. Some of these compounds demonstrated significant anticancer potential (Gaudreault et al., 1988).
Antifungal and Antibacterial Activity : N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives have been synthesized and demonstrated good antibacterial and antifungal activity. These studies contribute to the development of new antimicrobial agents (Sujatha et al., 2019).
Corrosion Inhibition : Urea derivatives have been studied as corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting metal surfaces against corrosion has been demonstrated through various analytical techniques (Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-6-2-4-8-16(14)22-19(25)21-15-7-3-1-5-13(15)11-17-23-18(24-26-17)12-9-10-12/h1-8,12H,9-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVCZNFZOFYHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,2-difluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2668593.png)



![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine](/img/structure/B2668598.png)



![2-(4-bromophenyl)-N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]acetamide](/img/structure/B2668605.png)


![1-Benzyl-3-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2668610.png)
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2668612.png)
